UV-Vis Spectral Differentiation in CYP199A4
In a crystallographic and spectroscopic study of CYP199A4, the 3-pyridinyl regioisomer (structurally analogous to the target compound's pyridinyl head group) induced a greater Soret red shift of 424 nm compared to 422 nm for the 2-pyridinyl isomer, along with a larger overall absorbance change [1]. Crystal structures revealed that the 3-pyridinyl nitrogen directly coordinates the heme iron, whereas the 2-pyridinyl isomer retains an aqua ligand, demonstrating a fundamental difference in binding mode [1]. Although the comparator lacks the ethyl linker present in 4-(2-pyridin-3-ylethyl)benzoic acid, the data unequivocally establish that the pyridinyl nitrogen position governs heme interaction and spectroscopic signature.
| Evidence Dimension | Soret wavelength red shift upon substrate binding |
|---|---|
| Target Compound Data | 424 nm (for 4-(pyridin-3-yl)benzoic acid, analog sharing pyridinyl regioisomerism) |
| Comparator Or Baseline | 422 nm (for 4-(pyridin-2-yl)benzoic acid) |
| Quantified Difference | Δλ = 2 nm greater red shift for 3-pyridinyl isomer |
| Conditions | CYP199A4 from Rhodopseudomonas palustris HaA2, UV-vis spectroscopy, pH not specified |
Why This Matters
This difference informs selection of the 3-pyridinyl ethyl analog as a tool compound when investigating heme‑coordination‑dependent P450 inhibition or substrate specificity, as the 2‑pyridinyl isomer exhibits a distinct binding mode.
- [1] PDBe. Entry 6u30: CYP199A4 from Rhodopseudomonas palustris HaA2 in complex with 4-(pyridin-3-yl)benzoic acid. Released 2020-02-19. doi:10.2210/pdb6u30/pdb. View Source
